molecular formula C11H13FO2 B1401248 3-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid CAS No. 1522334-06-0

3-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid

Cat. No.: B1401248
CAS No.: 1522334-06-0
M. Wt: 196.22 g/mol
InChI Key: QFAQGVKHPSVEQZ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-4-methylbenzene.

    Friedel-Crafts Alkylation: The benzene ring undergoes Friedel-Crafts alkylation with 2-bromopropanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features facilitate various chemical reactions, making it a valuable building block in organic chemistry.

Synthetic Routes

  • The synthesis typically involves Friedel-Crafts alkylation of 3-fluoro-4-methylbenzene with 2-bromopropanoic acid, followed by hydrolysis to yield the desired product. This method can be optimized for large-scale production using continuous flow reactors and efficient catalysts to enhance yield and purity.

Biological Research

Potential Therapeutic Properties

  • Research indicates that 3-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid may exhibit anti-inflammatory and analgesic effects. Its interaction with specific enzymes and receptors is of particular interest for drug discovery.

Mechanism of Action

  • The fluorine atom enhances the compound's binding affinity to biological targets, potentially modulating enzyme activity or receptor interactions. The carboxylic acid group allows for hydrogen bonding with biological molecules, influencing their stability and function.

Case Study: Antimicrobial Efficacy

  • A study demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Industrial Applications

Production of Specialty Chemicals

  • Beyond pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and other industrial sectors.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylbenzoic acid: Similar structure but lacks the propanoic acid moiety.

    3-Fluoro-4-methylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

    4-Fluoro-3-methylphenylboronic acid: Similar structure with different positioning of the fluorine and methyl groups.

Uniqueness

3-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid is unique due to the presence of both a fluorine atom and a propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

3-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid is an aromatic carboxylic acid with potential biological activities that have garnered interest in medicinal chemistry. This compound, characterized by its unique structural features, including a fluorine atom and a methyl group, has been studied for its interactions with various biological targets, leading to implications in drug discovery and development.

Chemical Structure and Properties

  • Molecular Formula : C12H15F1O2
  • Molecular Weight : Approximately 210.25 g/mol
  • Structure : The compound features a propanoic acid backbone with a fluorinated phenyl ring, which may enhance its biological efficacy through improved binding affinity to molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the fluorine atom is believed to increase the compound's lipophilicity, potentially enhancing its permeability across biological membranes and its binding affinity to target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Analgesic Activity : There is ongoing research into its analgesic effects, which could provide alternative pain management solutions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacteria
Anti-inflammatoryReduces inflammation markers
AnalgesicPain relief in animal models

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. Its applications extend beyond pharmaceuticals into fields such as agrochemicals and specialty chemicals, where it serves as an intermediate in the synthesis of more complex organic molecules.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7-3-4-9(6-10(7)12)5-8(2)11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAQGVKHPSVEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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